

Structural Validation of 4-Propylaniline: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: 4-Propylaniline

Cat. No.: B1194406

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This guide provides a comprehensive analysis of **4-propylaniline**'s molecular structure through the application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The data presented herein serves as a benchmark for researchers, scientists, and professionals in drug development for the structural verification of this compound.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **4-propylaniline** (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl_3), which is NMR-inactive. Tetramethylsilane (TMS) is added as an internal standard, with its signal calibrated to 0.00 ppm.[1][2]
- ^1H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz.[3] The data acquisition involves a set number of scans to achieve an adequate signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
- ^{13}C NMR Spectroscopy: Carbon-13 NMR spectra are obtained on the same spectrometer, typically operating at 100 MHz.[4] Due to the low natural abundance of the ^{13}C isotope, a

larger number of scans is required. Proton decoupling is employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Infrared (IR) Spectroscopy

- Sample Preparation: The IR spectrum of liquid **4-propylaniline** is typically obtained using the neat liquid film technique. A drop of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin capillary film.[5]
- Data Acquisition: The prepared sample is placed in the path of an infrared beam in a Fourier-transform infrared (FTIR) spectrometer. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm^{-1}). A background spectrum of the empty salt plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Data Presentation and Analysis

The spectral data for **4-propylaniline** is summarized and analyzed below. The assignments are based on established chemical shift and absorption frequency correlations.

^1H NMR Spectral Data

The ^1H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.

Signal	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
a	0.92	Triplet (t)	3H	-CH ₂ CH ₂ CH ₃
b	1.60	Sextet	2H	-CH ₂ CH ₂ CH ₃
c	2.48	Triplet (t)	2H	Ar-CH ₂ CH ₂ CH ₃
d	3.55	Broad Singlet (br s)	2H	-NH ₂
e	6.63	Doublet (d)	2H	Aromatic H (ortho to -NH ₂)
f	6.98	Doublet (d)	2H	Aromatic H (meta to -NH ₂)

Analysis of ¹H NMR Spectrum:

- The triplet at 0.92 ppm integrating to 3H is characteristic of a terminal methyl (-CH₃) group coupled to an adjacent methylene (-CH₂) group.
- The sextet at 1.60 ppm integrating to 2H corresponds to the middle methylene (-CH₂-) group of the propyl chain, which is split by the adjacent methyl and methylene protons.
- The triplet at 2.48 ppm integrating to 2H is assigned to the benzylic methylene (-CH₂-) group attached to the aromatic ring. Its downfield shift compared to the other methylene group is due to the deshielding effect of the aromatic ring.
- A broad singlet at 3.55 ppm integrating to 2H is indicative of the amine (-NH₂) protons. The broadness of the signal is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- The aromatic region displays two doublets at 6.63 ppm and 6.98 ppm, each integrating to 2H. This A₂B₂ splitting pattern is characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-donating amino group are more shielded and appear at a lower chemical shift (6.63 ppm) compared to the protons meta to the amino group (6.98 ppm).

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule.

Signal	Chemical Shift (δ , ppm)	Assignment
1	13.9	-CH ₂ CH ₂ CH ₃
2	24.8	-CH ₂ CH ₂ CH ₃
3	37.4	Ar-CH ₂ CH ₂ CH ₃
4	115.1	Aromatic C (ortho to -NH ₂)
5	129.3	Aromatic C (meta to -NH ₂)
6	132.8	Aromatic C (para to -NH ₂ , ipso to propyl)
7	144.3	Aromatic C (ipso to -NH ₂)

Analysis of ¹³C NMR Spectrum:

- The signals at 13.9, 24.8, and 37.4 ppm are in the aliphatic region and correspond to the three carbon atoms of the propyl group.^[2] The methyl carbon is the most upfield, followed by the middle methylene and the benzylic methylene carbon.
- The four signals in the aromatic region (115-145 ppm) confirm the presence of a substituted benzene ring.
- The signal at 144.3 ppm is assigned to the ipso-carbon attached to the electron-donating amino group, which is deshielded.
- The signal at 115.1 ppm corresponds to the two equivalent carbons ortho to the amino group, which are shielded.
- The signal at 129.3 ppm is assigned to the two equivalent carbons meta to the amino group.
- The signal at 132.8 ppm corresponds to the ipso-carbon attached to the propyl group.

Infrared (IR) Spectroscopy Data

The IR spectrum reveals the presence of specific functional groups in the molecule.

Absorption Frequency (cm ⁻¹)	Intensity	Assignment
3435, 3350	Strong	N-H symmetric and asymmetric stretching (primary amine)
3020	Medium	Aromatic C-H stretching
2955, 2928, 2870	Strong	Aliphatic C-H stretching
1620	Strong	N-H bending (scissoring)
1515	Strong	Aromatic C=C stretching
1260	Medium	Aromatic C-N stretching
820	Strong	para-disubstituted C-H out-of- plane bending

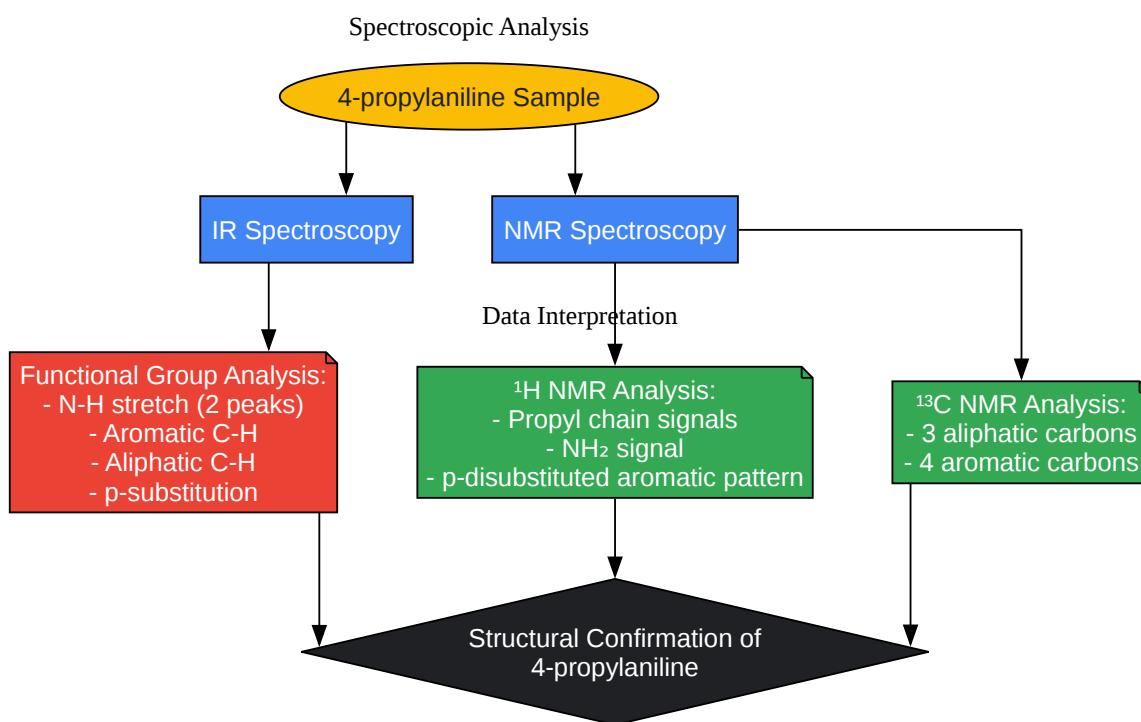
Analysis of IR Spectrum:

- The two strong bands at 3435 cm⁻¹ and 3350 cm⁻¹ are characteristic of the asymmetric and symmetric N-H stretching vibrations of a primary amine (-NH₂), respectively.[6][7]
- The absorption at 3020 cm⁻¹ is typical for C-H stretching in an aromatic ring.
- The strong absorptions at 2955, 2928, and 2870 cm⁻¹ are due to the C-H stretching vibrations of the alkyl (propyl) group.
- The strong peak at 1620 cm⁻¹ is attributed to the N-H scissoring (bending) vibration of the primary amine.[7]
- The absorption at 1515 cm⁻¹ arises from the C=C stretching vibrations within the aromatic ring.

- The C-N stretching vibration for an aromatic amine is observed around 1260 cm^{-1} .^{[7][8]}
- The strong band at 820 cm^{-1} is characteristic of the out-of-plane C-H bending vibration for a 1,4- (para) disubstituted benzene ring.

Workflow for Structural Validation

The logical flow of validating the structure of **4-propylaniline** using the discussed spectroscopic methods is illustrated below.



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Caption: Workflow of **4-propylaniline** structural validation.

Conclusion

The combined spectroscopic data from ^1H NMR, ^{13}C NMR, and IR analysis provides unequivocal evidence for the structure of **4-propylaniline**. The ^1H and ^{13}C NMR spectra confirm the presence and connectivity of the propyl group and the 1,4-disubstituted benzene ring. The IR spectrum corroborates these findings by identifying the characteristic functional groups, namely the primary amine and the substituted aromatic ring. The consistency across these independent analytical techniques allows for a high-confidence structural assignment.

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